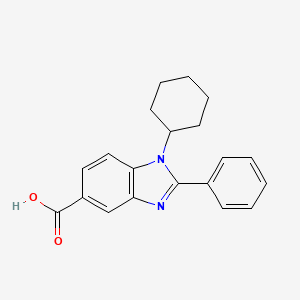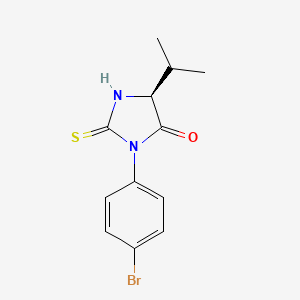
(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isopropyl group, and a thioxoimidazolidinone core
準備方法
The synthesis of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl and isopropyl precursors.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the thioxoimidazolidinone ring. This step may require heating and the use of a catalyst to proceed efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize costs.
化学反応の分析
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization and Ring-Opening: The imidazolidinone ring can undergo cyclization reactions to form larger ring systems or ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
作用機序
The mechanism of action of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxoimidazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar compounds to (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one include:
(S)-3-(4-Chlorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Fluorophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a fluorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
The uniqueness of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
61357-80-0 |
|---|---|
分子式 |
C12H13BrN2OS |
分子量 |
313.22 g/mol |
IUPAC名 |
(5S)-3-(4-bromophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)10-11(16)15(12(17)14-10)9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,17)/t10-/m0/s1 |
InChIキー |
GCZDBXTUWINZRG-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
正規SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




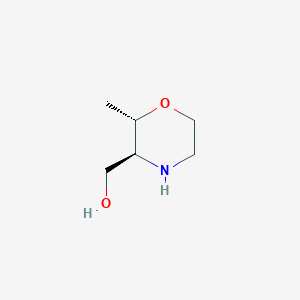
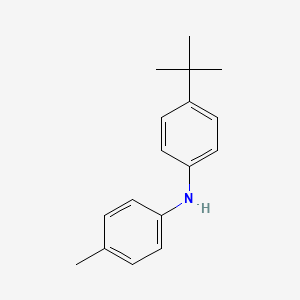
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)



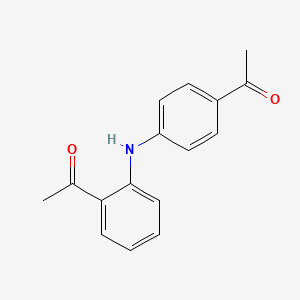
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
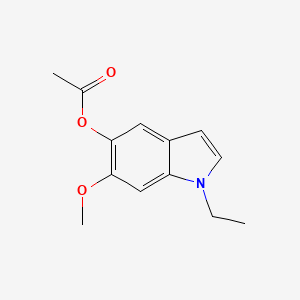
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
